molecular formula C20H18F3N3O3S B2448064 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034297-29-3

3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2448064
CAS No.: 2034297-29-3
M. Wt: 437.44
InChI Key: NFLGRMPMVANXCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core linked to a piperidine ring, which is further substituted with a trifluoromethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the sulfonyl group, potentially yielding amine or thiol derivatives.

    Substitution: The trifluoromethylphenylsulfonyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products from these reactions include N-oxide derivatives, reduced amine or thiol derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of pharmaceuticals and agrochemicals. Its robust chemical properties make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the quinazolinone core provides a stable scaffold for interaction. This compound can inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-(phenylsulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
  • 3-(1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one
  • 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)quinazolin-4(3H)-one

Uniqueness

Compared to similar compounds, 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-3-yl)quinazolin-4(3H)-one stands out due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This unique structural feature enhances its potential as a therapeutic agent and a versatile chemical intermediate.

Properties

IUPAC Name

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c21-20(22,23)14-5-3-7-16(11-14)30(28,29)25-10-4-6-15(12-25)26-13-24-18-9-2-1-8-17(18)19(26)27/h1-3,5,7-9,11,13,15H,4,6,10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGRMPMVANXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.